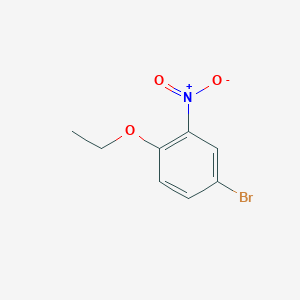![molecular formula C11H11BrFNO B1291750 1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine CAS No. 882689-88-5](/img/structure/B1291750.png)
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine derivatives is a topic of interest in medicinal chemistry . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of “1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine” could involve multi-step nucleophilic substitution reactions and ester hydrolysis .Molecular Structure Analysis
The molecular formula of “1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine” is C11H11BrFNO. The molecular weight is 272.11 g/mol.Scientific Research Applications
Pharmacology: Therapeutic Agent Development
The pyrrolidine ring, a core structure in many biologically active molecules, plays a significant role in pharmacotherapy . “1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine” can be utilized as an intermediate in drug research and development (R&D) for creating new drug candidates. Its derivatives have shown a range of activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, anticonvulsant, and enzyme inhibitory effects .
Organic Synthesis: Heterocyclic Compound Formation
In organic synthesis, the compound can be involved in multi-step nucleophilic substitution reactions and ester hydrolysis to form the pyrrolidine ring. This ring is a common scaffold in synthesizing cyclic amines, which are crucial in developing various pharmaceuticals and bioactive molecules .
Medicinal Chemistry: Drug Design
Medicinal chemists widely use the pyrrolidine ring to obtain compounds for treating human diseases . The compound could serve as a versatile scaffold due to its sp3 hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage, which is essential in drug design .
Biochemistry: Enzyme Inhibition Studies
“1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine” may be used in biochemistry for studying enzyme inhibition. Pyrrolidine derivatives are known to exhibit diverse enzyme inhibitory effects, which are valuable for understanding biochemical pathways and designing inhibitors for therapeutic purposes .
Chemical Research: Synthesis of Bioactive Compounds
In chemical research, this compound can be a key intermediate in synthesizing bioactive compounds. Its structure allows for various functionalizations, which can lead to the discovery of new molecules with potential biological activities .
Industrial Applications: Chemical Building Block
Industrially, “1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine” can be supplied in bulk as a chemical building block. It is used in the synthesis of more complex chemical entities, serving as a starting material in various industrial-scale chemical processes .
Future Directions
properties
IUPAC Name |
(4-bromo-2-fluorophenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO/c12-8-3-4-9(10(13)7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLITRNXVHIMJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640975 | |
| Record name | (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Bromo-2-fluorophenyl)carbonyl]pyrrolidine | |
CAS RN |
882689-88-5 | |
| Record name | (4-Bromo-2-fluorophenyl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


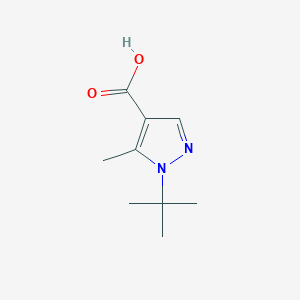
![Methyl 4-[(chlorosulfonyl)methyl]oxane-4-carboxylate](/img/structure/B1291672.png)




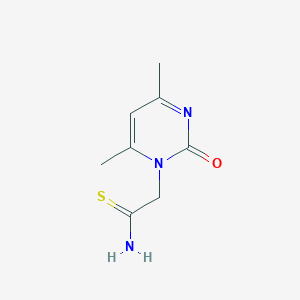
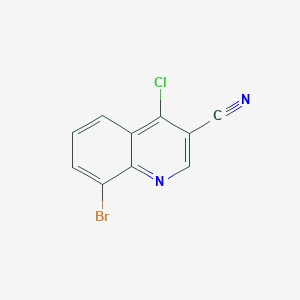
![2-Bromo-8-fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one](/img/structure/B1291701.png)
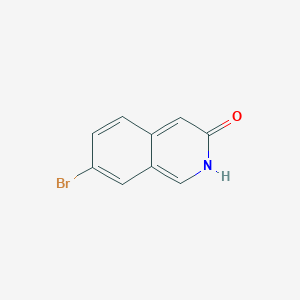
![Benzo[d]thiazol-5-ylmethanol](/img/structure/B1291708.png)
